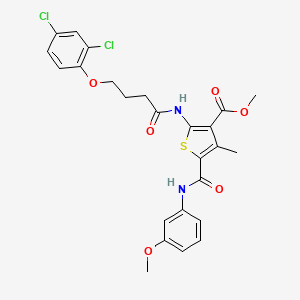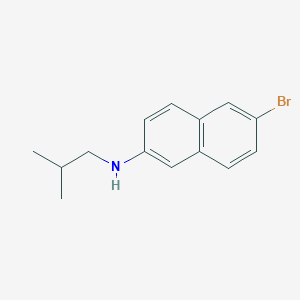
2'',3''-Di-O-acetyl-5''-deoxy-5-nitro-N4-(pentyloxycarbonyl)cytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’‘,3’‘-Di-O-acetyl-5’‘-deoxy-5-nitro-N4-(pentyloxycarbonyl)cytidine is a synthetic nucleoside analog. This compound is characterized by the presence of acetyl groups at the 2’’ and 3’’ positions, a nitro group at the 5’’ position, and a pentyloxycarbonyl group at the N4 position of the cytidine molecule. It has a molecular formula of C19H26N4O10 and a molecular weight of 470.43 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’‘,3’‘-Di-O-acetyl-5’‘-deoxy-5-nitro-N4-(pentyloxycarbonyl)cytidine typically involves multiple steps. The starting material is often cytidine, which undergoes selective acetylation at the 2’’ and 3’’ hydroxyl groups. The nitro group is introduced at the 5’’ position through nitration reactions, and the pentyloxycarbonyl group is added at the N4 position via carbamoylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2’‘,3’‘-Di-O-acetyl-5’'-deoxy-5-nitro-N4-(pentyloxycarbonyl)cytidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The acetyl groups can be hydrolyzed to yield the corresponding hydroxyl groups.
Substitution: The pentyloxycarbonyl group can be replaced with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include derivatives of cytidine with modified functional groups, such as amino-cytidine, hydroxyl-cytidine, and substituted cytidine derivatives .
Scientific Research Applications
2’‘,3’‘-Di-O-acetyl-5’'-deoxy-5-nitro-N4-(pentyloxycarbonyl)cytidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential role in modulating nucleic acid interactions and functions.
Medicine: Investigated for its potential antiviral and anticancer properties due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical synthesis
Mechanism of Action
The mechanism of action of 2’‘,3’‘-Di-O-acetyl-5’‘-deoxy-5-nitro-N4-(pentyloxycarbonyl)cytidine involves its incorporation into nucleic acids, where it can disrupt normal nucleic acid synthesis and function. The nitro group at the 5’’ position and the pentyloxycarbonyl group at the N4 position are critical for its activity, as they can interfere with the enzymes involved in nucleic acid metabolism .
Comparison with Similar Compounds
Similar Compounds
2’‘,3’‘-Di-O-acetyl-5’'-deoxy-5-fluorocytidine: Similar in structure but contains a fluorine atom instead of a nitro group.
5’'-Deoxy-5-fluorocytidine: Lacks the acetyl groups at the 2’’ and 3’’ positions.
Capecitabine: A prodrug that is metabolized to 5-fluorouracil, used in cancer treatment
Uniqueness
2’‘,3’‘-Di-O-acetyl-5’'-deoxy-5-nitro-N4-(pentyloxycarbonyl)cytidine is unique due to the combination of its acetyl, nitro, and pentyloxycarbonyl groups, which confer specific chemical and biological properties. These modifications enhance its stability and activity compared to other nucleoside analogs .
Properties
Molecular Formula |
C19H26N4O10 |
|---|---|
Molecular Weight |
470.4 g/mol |
IUPAC Name |
[4-acetyloxy-2-methyl-5-[5-nitro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]oxolan-3-yl] acetate |
InChI |
InChI=1S/C19H26N4O10/c1-5-6-7-8-30-19(27)21-16-13(23(28)29)9-22(18(26)20-16)17-15(33-12(4)25)14(10(2)31-17)32-11(3)24/h9-10,14-15,17H,5-8H2,1-4H3,(H,20,21,26,27) |
InChI Key |
QRTBXKQNJNHRNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)NC1=NC(=O)N(C=C1[N+](=O)[O-])C2C(C(C(O2)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-Chloropyridin-4-yl)methyl]cyclopentanamine](/img/structure/B12073752.png)







![3-Propyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B12073808.png)
![3-(Difluoromethyl)-4-[2-(propan-2-yloxy)ethoxy]aniline](/img/structure/B12073814.png)
![2-Methyl-N-[(3R)-piperidin-3-yl]pyridine-3-carboxamide](/img/structure/B12073825.png)
![6-Bromo-4-ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12073838.png)


